molecular formula C20H27N3O2 B2824099 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1207000-57-4

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2824099
CAS No.: 1207000-57-4
M. Wt: 341.455
InChI Key: SJDPSZYQQIYNBW-UHFFFAOYSA-N
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Description

The compound “1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea” appears to contain several functional groups, including a furan ring, a piperidine ring, and a urea group. The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The piperidine ring is a common structural motif in many natural products, including alkaloids, and pharmaceuticals . The urea group (-NH-CO-NH-) is a functional group that’s often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperidine rings would likely contribute to the compound’s overall stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The furan ring, for example, is an aromatic heterocycle and can undergo electrophilic aromatic substitution . The piperidine ring can undergo reactions typical of secondary amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance the compound’s water solubility .

Scientific Research Applications

PET Imaging of Microglia

A PET radiotracer, [11C]CPPC, which is specific for CSF1R, a microglia-specific marker, has been developed. This compound enables the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo. It is useful for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. [11C]CPPC's development aids in the advancement of therapeutics for neuroinflammation by providing a noninvasive measure of drug target engagement and microglial activity. This tracer has shown high specificity and uptake in models of Alzheimer's disease, demyelinating disease, and neuroinflammation, indicating its potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).

Synthesis and Pharmacological Evaluation of Novel Derivatives

A novel series of compounds, incorporating the 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine structure, have been synthesized and evaluated for their antidepressant and antianxiety activities. The synthetic route involved Claisen Schmidt condensation and Mannich reaction, with the compounds showing significant activity in behavioral models. This suggests their potential as therapeutic agents (Kumar et al., 2017).

Development of Analytical Methods

The development of a highly sensitive and selective HPLC-DAD method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient, in injection solutions highlights the importance of analytical methodologies in ensuring the quality and safety of pharmaceutical compounds. This method's validation according to European and Ukrainian Pharmacopeia standards demonstrates its reliability for quality control purposes (Varynskyi et al., 2017).

Discovery of New Alkaloids

The isolation of new alkaloids from the fermentation broth of Armillaria mellea showcases the potential of natural products in the discovery of novel compounds with significant biological activities. The structural elucidation of these compounds provides a foundation for further pharmacological studies and the development of new therapeutic agents (Wang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities .

Properties

IUPAC Name

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-20(21-11-8-17-5-2-1-3-6-17)22-15-18-9-12-23(13-10-18)16-19-7-4-14-25-19/h1-7,14,18H,8-13,15-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDPSZYQQIYNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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